molecular formula C7H10N2 B6236154 4,5,6-trimethylpyrimidine CAS No. 22868-79-7

4,5,6-trimethylpyrimidine

Cat. No.: B6236154
CAS No.: 22868-79-7
M. Wt: 122.17 g/mol
InChI Key: HLTWPEDCRAMGSW-UHFFFAOYSA-N
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Description

4,5,6-Trimethylpyrimidine is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structured pyrimidine core, strategically substituted with methyl groups, makes it a valuable precursor for developing novel heterocyclic compounds. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities, building upon the established utility of pyrimidine and pyridine derivatives in creating bioactive agents . This compound serves as a versatile scaffold in drug discovery projects. Its structure can be modified to interact with various biological targets, facilitating the exploration of new therapeutic agents. The methyl substituents can influence the molecule's lipophilicity and electronic distribution, which are critical parameters in optimizing a compound's pharmacokinetic and pharmacodynamic properties. As such, 4,5,6-Trimethylpyrimidine is for Research Use Only (RUO) and is an essential tool for researchers in laboratories focused on advancing pharmaceutical science and material chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22868-79-7

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4,5,6-trimethylpyrimidine

InChI

InChI=1S/C7H10N2/c1-5-6(2)8-4-9-7(5)3/h4H,1-3H3

InChI Key

HLTWPEDCRAMGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1C)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,5,6 Trimethylpyrimidine and Its Derivatives

Direct Synthesis Approaches to the Pyrimidine (B1678525) Core

The formation of the pyrimidine ring is a foundational step in obtaining 4,5,6-trimethylpyrimidine. Classical and modern synthetic methods offer several pathways to construct this heterocyclic system.

Multi-Component Condensation Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and simplifying reaction procedures. The synthesis of pyrimidine derivatives is well-suited to MCRs, often involving the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing species like urea or an amidine.

For the specific synthesis of 4,5,6-trimethylpyrimidine, a plausible multi-component approach would involve the condensation of 3-methyl-2,4-pentanedione (a β-diketone with methyl groups at the appropriate positions) with an appropriate amidine in the presence of a suitable catalyst. While direct literature on this specific combination is scarce, the general principle of pyrimidine synthesis via MCRs is well-established. For instance, the Biginelli reaction and its variations provide a robust framework for such transformations. Iridium-catalyzed multi-component synthesis from amidines and alcohols represents a sustainable approach, proceeding through condensation and dehydrogenation steps to yield highly substituted pyrimidines.

A hypothetical reaction is detailed in the table below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
3-Methyl-2,4-pentanedioneFormamidineAcid or base catalysis, thermal conditions4,5,6-Trimethylpyrimidine

This approach offers a convergent and atom-economical route to the desired trimethylated pyrimidine core.

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are fundamental strategies for the formation of heterocyclic rings. In the context of 4,5,6-trimethylpyrimidine synthesis, these methods typically involve the intramolecular cyclization of a linear precursor containing the necessary atoms and functional groups or the fusion of a new ring onto an existing one (annulation).

A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment of the pyrimidine ring, such as an amidine. Specifically, the reaction of 3-methyl-2,4-pentanedione with formamidine hydrochloride would be a direct method to form the 4,5,6-trimethylpyrimidine ring. This type of reaction is a cornerstone of pyrimidine synthesis.

Annulation strategies can be employed to build the pyrimidine ring onto another heterocyclic system, although this is less direct for the synthesis of a simple trimethylpyrimidine. However, these strategies are valuable for creating more complex, fused pyrimidine derivatives.

Precursor TypeReagentReaction TypeProduct
Acyclic 1,3-dicarbonyl (3-Methyl-2,4-pentanedione)AmidineCyclocondensation4,5,6-Trimethylpyrimidine
Pre-formed heterocyclic ringVariousAnnulationFused pyrimidine system

Functionalization and Derivatization of Existing Trimethylpyrimidine Structures

Once the 4,5,6-trimethylpyrimidine core is obtained, its chemical reactivity can be exploited to introduce a wide array of functional groups, leading to a diverse library of derivatives.

Modification of Methyl Groups (e.g., Nitrosation, Halogenation)

The methyl groups at the 4, 5, and 6 positions of the pyrimidine ring are potential sites for functionalization.

Nitrosation: The nitrosation of pyrimidines bearing methyl groups can lead to the formation of oximes. For example, the nitrosation of 4,6-dimethylpyrimidin-2-ol has been shown to yield 4-hydroxyiminomethyl-6-methyl-pyrimidin-2-ol. nih.gov This suggests that under appropriate conditions, the methyl groups of 4,5,6-trimethylpyrimidine could be similarly functionalized.

Halogenation: Halogenation of the methyl groups can proceed via free-radical mechanisms, typically initiated by UV light or radical initiators. This is analogous to the halogenation of methyl groups on other aromatic systems like methylbenzene. nih.gov The reaction of 4,5,6-trimethylpyrimidine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator would be a standard method for introducing bromine or chlorine atoms onto the methyl groups. The selectivity of this reaction (i.e., which methyl group is halogenated) would depend on the specific reaction conditions and the electronic properties of the pyrimidine ring.

ReactionReagentConditionsPotential Product
NitrosationNitrous acid (HONO)Acidic4,5,6-Trimethylpyrimidine with one or more methyl groups converted to oximes
HalogenationN-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN), UV lightBrominated methyl derivative of 4,5,6-trimethylpyrimidine

Introduction of Diverse Substituents (e.g., Alkoxy, Amino, Thio, Carboxylate)

The introduction of various functional groups onto the pyrimidine ring itself or as substituents on the methyl groups can significantly alter the compound's properties.

Alkoxy Groups: Alkoxy groups can be introduced by nucleophilic substitution of a suitable leaving group on the pyrimidine ring, such as a halogen. If a halogenated derivative of 4,5,6-trimethylpyrimidine is available, it can be reacted with an alkoxide to introduce an alkoxy group.

Amino Groups: Similar to alkoxy groups, amino groups can be introduced via nucleophilic aromatic substitution of a halo-pyrimidine derivative. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. wikipedia.org

Thio Groups: Thiol groups can be introduced by reacting a halopyrimidine with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The resulting thiol can be further alkylated to form thioethers.

Carboxylate Groups: Carboxylate groups can be introduced through various methods, including the oxidation of a methyl group to a carboxylic acid. rasayanjournal.co.in Alternatively, a halogenated pyrimidine can undergo a metal-catalyzed carbonylation reaction or be converted to an organometallic reagent followed by reaction with carbon dioxide.

Functional GroupMethodReagents
AlkoxyNucleophilic SubstitutionSodium alkoxide
AminoBuchwald-Hartwig AminationAmine, Palladium catalyst, Base
ThioNucleophilic SubstitutionSodium hydrosulfide or Thiourea
CarboxylateOxidation of Methyl GroupStrong oxidizing agent (e.g., KMnO4)

Green Chemistry Principles in Pyrimidine Synthesis (e.g., Mechanochemical Protocols)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In pyrimidine synthesis, this has led to the development of solvent-free reactions, the use of renewable starting materials, and the application of energy-efficient techniques like microwave and ultrasound irradiation. pjoes.commdpi.com

Mechanochemical Synthesis: Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), has emerged as a powerful green synthetic tool. tandfonline.com This solvent-free approach can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry. The multi-component synthesis of pyrimidine derivatives has been successfully demonstrated using mechanochemical methods, offering a sustainable route to compounds like 4,5,6-trimethylpyrimidine and its derivatives. tandfonline.com

Green Chemistry ApproachDescriptionAdvantages
MechanochemistryReactions are conducted in a ball mill without solvent.Reduced waste, faster reactions, energy efficient. tandfonline.com
Microwave-assisted synthesisMicrowave irradiation is used to heat the reaction mixture.Rapid heating, shorter reaction times, often higher yields. nih.gov
Ultrasound-assisted synthesisUltrasonic waves are used to promote the reaction.Enhanced reaction rates, improved yields. tandfonline.com
Use of Green SolventsReplacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids.Reduced environmental impact and toxicity.

Chemical Reactivity and Transformation Pathways of Trimethylpyrimidine Systems

Ring-Opening and Ring-Closing Reactions

The reaction of pyrimidines with hydrazine is a well-established method for the transformation of the pyrimidine (B1678525) ring into other heterocyclic systems, such as pyrazoles and triazoles. nih.govorganic-chemistry.orgchemtube3d.com While specific studies on the hydrazinolysis of 4,5,6-trimethylpyrimidine are not extensively documented, the reactivity of related substituted pyrimidines provides a basis for predicting its behavior. For instance, the reaction of 1,4,6-trimethylpyrimidine-2(1H)-thione with hydrazine hydrate has been shown to yield both 3,5-dimethylpyrazole and a triazole derivative, specifically 4-amino-5-hydrazino-1,2,4-triazole-3-thiol. publish.csiro.auscispace.com

This transformation often proceeds through a ring-opening and subsequent ring-closing mechanism. The initial step involves a nucleophilic attack by hydrazine on one of the electron-deficient carbon atoms of the pyrimidine ring. This is followed by cleavage of a C-N bond within the ring, leading to an open-chain intermediate which can then cyclize to form a new five-membered heterocyclic ring. nih.govwur.nl In some cases, the reaction can be described by the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgrsc.orgacs.orgacs.org

The conversion of pyrimidines to pyrazoles can be facilitated by activating the pyrimidine ring, for example, through N-alkylation or N-triflylation, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and makes the ring more susceptible to nucleophilic attack. nih.gov Such activation allows the reaction to proceed under milder conditions. nih.govalfa-chemistry.com

The table below summarizes the expected products from the hydrazinolysis of a hypothetical substituted pyrimidine, based on known transformations of related compounds.

ReactantReagentConditionsMajor Products
Substituted PyrimidineHydrazine HydrateHigh TemperaturePyrazole, Triazole
N-Alkylated PyrimidineHydrazine HydrateModerate TemperaturePyrazole
N-Triflylated PyrimidineHydrazine HydrateMild TemperaturePyrazole

This table presents generalized outcomes based on the reactivity of various pyrimidine derivatives.

The electron-deficient nature of the pyrimidine ring makes it a prime target for nucleophilic attack. The positions most susceptible to nucleophilic addition and substitution are C-2, C-4, and C-6, as the negative charge in the resulting intermediate can be stabilized by the adjacent nitrogen atoms. stackexchange.comechemi.com In the case of 4,5,6-trimethylpyrimidine, the 4- and 6-positions are substituted with methyl groups, leaving the 2-position as a likely site for nucleophilic attack, assuming there is no leaving group at the other positions.

Nucleophilic aromatic substitution on the pyrimidine ring typically requires the presence of a good leaving group, such as a halogen or a methoxy group, at one of the activated positions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity.

In the absence of a leaving group, nucleophilic addition can still occur, particularly with strong nucleophiles. The resulting adducts are often anionic and can be trapped by electrophiles or undergo further reactions. The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. The presence of methyl groups at the 4- and 6-positions in 4,5,6-trimethylpyrimidine would sterically hinder the approach of a nucleophile to these positions, further favoring attack at the 2-position.

The following table illustrates the general principles of nucleophilic attack on a pyrimidine ring.

Position of AttackStability of IntermediateRationale
C-2, C-4, C-6HighNegative charge is delocalized onto the electronegative nitrogen atoms. stackexchange.comechemi.com
C-5LowNegative charge is localized on the carbon atoms.

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for certain substituted pyrimidines. wikipedia.orgnih.gov This rearrangement typically involves the interchange of an endocyclic and an exocyclic nitrogen atom, along with their respective substituents. The reaction proceeds through a ring-opening and ring-closing sequence. nih.gov For a Dimroth rearrangement to occur in a pyrimidine derivative, it generally requires an imino group at the 2- or 4-position and a substituent on the corresponding exocyclic nitrogen.

While there are no specific reports on the Dimroth rearrangement of 4,5,6-trimethylpyrimidine itself, derivatives of this compound bearing an N-substituted imino group could potentially undergo this type of isomerization. The general mechanism involves the addition of a nucleophile (often water or hydroxide) to the pyrimidine ring, followed by cleavage of a C-N bond to form an open-chain intermediate. Rotation around a C-N single bond then allows for recyclization to occur in a different orientation, leading to the rearranged product. wikipedia.orgnih.gov

The propensity for a substituted pyrimidine to undergo a Dimroth rearrangement is influenced by the electronic nature of the substituents on the ring. rsc.org Electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening.

The table below outlines the key steps in a generalized Dimroth rearrangement of a hypothetical N-substituted iminopyrimidine.

StepDescription
1Nucleophilic addition to the pyrimidine ring.
2Ring opening to form a linear intermediate.
3Bond rotation in the intermediate.
4Ring closure to form the rearranged pyrimidine.
5Elimination of the nucleophile to restore aromaticity.

Reactions Involving Methyl Group Activation

The methyl groups attached to the pyrimidine ring in 4,5,6-trimethylpyrimidine are not inert and can participate in a variety of chemical reactions. The reactivity of these methyl groups is influenced by their position on the ring. Methyl groups at the 2-, 4-, and 6-positions are activated by the electron-withdrawing nature of the pyrimidine ring, making their protons more acidic and susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the selective functionalization of the methyl group.

In contrast, the methyl group at the 5-position is generally less reactive towards deprotonation, as this position is not directly activated by the ring nitrogen atoms. However, under certain conditions, functionalization at the 5-methyl group can also be achieved.

Common reactions involving the activation of methyl groups on heterocyclic rings include:

Condensation reactions: The activated methyl groups can react with aldehydes and ketones in the presence of a base to form styryl or related derivatives.

Oxidation: The methyl groups can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or hydroxymethyl groups, using appropriate oxidizing agents.

Halogenation: Under radical conditions, the methyl groups can undergo halogenation.

The selective functionalization of one methyl group over the others in 4,5,6-trimethylpyrimidine would depend on the relative acidities of the methyl protons and the reaction conditions employed.

The following table summarizes the expected reactivity of the methyl groups in 4,5,6-trimethylpyrimidine.

Methyl Group PositionExpected ReactivityPotential Reactions
C-4 and C-6ActivatedDeprotonation followed by reaction with electrophiles, condensation, oxidation.
C-5Less ActivatedMay require stronger conditions for functionalization.

Hydrogen-deuterium (H-D) exchange is a powerful technique used to probe the reactivity and electronic environment of C-H bonds in organic molecules. mdpi.com In the context of 4,5,6-trimethylpyrimidine, H-D exchange studies can provide valuable insights into the relative acidities of the protons on the methyl groups and any protons on the pyrimidine ring itself.

The rate of H-D exchange at a particular position is related to the stability of the carbanionic intermediate formed upon deprotonation. By treating 4,5,6-trimethylpyrimidine with a source of deuterium, such as D₂O, in the presence of a base or an acid catalyst, the protons can be replaced by deuterium atoms. The extent and location of deuterium incorporation can be determined using techniques like NMR spectroscopy or mass spectrometry. mdpi.com

It is expected that the protons of the methyl groups at the 4- and 6-positions would undergo H-D exchange more readily than those of the methyl group at the 5-position, reflecting the higher acidity of the former. Such studies can provide a quantitative measure of the activating effect of the pyrimidine ring on the different methyl groups. Furthermore, H-D exchange can be used to investigate the steric accessibility of different sites on the molecule.

The table below outlines the expected relative rates of H-D exchange for the different protons in 4,5,6-trimethylpyrimidine under basic conditions.

Proton PositionExpected Relative Rate of H-D ExchangeRationale
4- and 6-Methyl ProtonsFastActivated by the electron-withdrawing nature of the ring nitrogen atoms.
5-Methyl ProtonsSlowLess activated position.
2-Ring ProtonVery SlowGenerally requires strong conditions for exchange.

Electrophilic and Radical Reactions

The reactivity of 4,5,6-trimethylpyrimidine is dictated by the electron-deficient nature of the pyrimidine ring, further influenced by the electron-donating methyl groups. These structural features determine its behavior in electrophilic and radical reactions.

While specific studies on the reaction of 4,5,6-trimethylpyrimidine with dichlorocarbene (:CCl₂) are not extensively documented, the reactivity of similar heterocyclic systems provides insight into potential transformation pathways. Dichlorocarbene is a highly reactive electrophilic intermediate that can react with aromatic systems. In reactions with electron-rich five-membered rings like pyrroles, dichlorocarbene has been shown to induce ring expansion, leading to the formation of 3-chloropyridine derivatives. chempedia.info

This transformation suggests a plausible, albeit unconfirmed, reaction pathway for pyrimidines. The reaction would likely proceed through the initial electrophilic attack of dichlorocarbene on the π-system of the pyrimidine ring to form a cyclopropane intermediate. Subsequent rearrangement and ring expansion could potentially lead to the formation of a substituted pyridine or other ring-modified structures. The presence of three methyl groups on the pyrimidine ring would influence the regioselectivity of the initial attack and the stability of any intermediates formed.

Table 1: Plausible Products from the Reaction of 4,5,6-trimethylpyrimidine with Dichlorocarbene

Reactant Reagent Potential Product Class Plausible Structure
4,5,6-trimethylpyrimidine Dichlorocarbene (:CCl₂) Ring Expansion Product 2-Chloro-3,4,5-trimethylpyridine

Note: The products in this table are hypothetical and based on the known reactivity of dichlorocarbene with other nitrogen-containing heterocycles.

The pyrimidine nucleus is known to be photochemically active, and its derivatives can undergo a variety of transformations upon irradiation with light. These reactions often involve radical intermediates. Studies on different pyrimidine derivatives have shown that photochemical processes can lead to C-C bond formation, such as arylation and alkylation. nih.govrsc.org For instance, pyrimidinyl radicals, generated under UVA irradiation, have been shown to readily undergo coupling reactions to form hetero-biaryl derivatives. rsc.org

In the case of 4,5,6-trimethylpyrimidine, photochemical excitation could lead to several outcomes:

Hydrogen Abstraction: The methyl groups provide benzylic-like hydrogens that could be susceptible to abstraction, forming a radical species that could then dimerize or react with other molecules.

Ring Rearrangement: Like other nitrogen heterocycles, the pyrimidine ring could undergo complex rearrangements upon absorbing light energy, potentially leading to isomers such as substituted pyridines or pyrazines.

Addition Reactions: Photochemical addition reactions have been observed with some pyrimidine derivatives, such as pyrimidinethiones reacting with alkenes to form new carbon-carbon bonds. rsc.org

These transformations are highly dependent on the specific reaction conditions, such as the wavelength of light, the presence of photosensitizers, and the solvent used.

Environmental Degradation Pathways

The environmental fate of 4,5,6-trimethylpyrimidine is of interest due to the widespread use of pyrimidine derivatives. Degradation in the environment is likely to proceed through pathways initiated by light (photocatalysis) or other environmental stressors.

Photocatalytic degradation is a prominent environmental remediation process that utilizes a semiconductor photocatalyst (like Titanium dioxide, TiO₂) and a light source to generate highly reactive oxygen species (ROS). These species are capable of breaking down persistent organic pollutants. The primary mechanisms involve the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netscience.govpharmacy180.comnih.gov

For 4,5,6-trimethylpyrimidine, the degradation pathway would likely initiate with an attack by these hydroxyl radicals. The reaction can proceed via several routes:

Oxidation of Methyl Groups: The methyl substituents can be oxidized sequentially to hydroxymethyl, formyl, and finally carboxyl groups.

Hydroxyl Radical Addition to the Ring: The •OH radical can add to the aromatic pyrimidine ring, breaking its aromaticity and forming hydroxylated intermediates.

Ring Cleavage: Subsequent attacks by ROS can lead to the opening of the pyrimidine ring. This results in the formation of smaller, more soluble, and generally less toxic organic molecules, which can ultimately be mineralized to carbon dioxide, water, and inorganic nitrogen compounds.

Table 2: Potential Intermediates in the Photocatalytic Degradation of 4,5,6-trimethylpyrimidine

Degradation Step Intermediate Class Potential Compound
Methyl Group Oxidation Alcohol, Aldehyde, Carboxylic Acid 4,5-dimethyl-6-(hydroxymethyl)pyrimidine
Ring Hydroxylation Hydroxypyrimidine 2-Hydroxy-4,5,6-trimethylpyrimidine
Ring Opening Aliphatic Amides, Carboxylic Acids N-acylated amino acids

Under general environmental stress, which includes exposure to sunlight, water, and microorganisms, pyrimidine compounds undergo transformation. The degradation of the pyrimidine ring in most organisms typically occurs through a reductive pathway, in contrast to the oxidative nature of photocatalysis. researchgate.net This biological pathway involves dephosphorylation, deamination, and glycosidic bond cleavage for nucleotide derivatives. For the base pyrimidine ring itself, cleavage leads to highly soluble products. pharmacy180.com

The degradation of 4,5,6-trimethylpyrimidine would likely lead to the opening of the heterocyclic ring. A known breakdown product of the pyrimidine ring is β-alanine. pharmacy180.com The methyl substituents would likely be oxidized or removed during this process. The ultimate fate would be mineralization into simpler inorganic compounds. Specific cyclization reactions are less likely under these conditions than degradation and fragmentation of the ring structure.

Coordination Chemistry and Supramolecular Interactions of Trimethylpyrimidine Ligands

Synthesis and Design of Metal Complexes

The rational design and synthesis of metal complexes with specific geometries and properties are cornerstones of modern coordination chemistry. For pyrimidine-based ligands, the design principles revolve around modulating the electronic and steric environment of the nitrogen donor atoms.

The design of pyrimidine-based ligands for metal coordination is guided by several key principles. The pyrimidine (B1678525) ring contains two nitrogen atoms which can act as Lewis bases, donating their lone pairs of electrons to a metal center. The basicity of these nitrogen atoms, and thus the strength of the resulting coordinate bond, can be modified by the presence of substituents on the ring.

Another design consideration is the potential for the ligand to be monodentate, binding through a single nitrogen atom, or to act as a bridging ligand, coordinating to two different metal centers simultaneously to form polynuclear structures or coordination polymers. The introduction of additional donor atoms into the substituents can also create multidentate ligands, leading to chelate effects and the formation of highly stable complexes.

The synthesis of transition metal complexes with trimethylpyrimidine derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal, counter-anion, solvent, and reaction conditions (e.g., temperature, stoichiometry) can influence the final product's structure and dimensionality.

For example, complexes of various transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) have been prepared using substituted pyrimidine ligands. mdpi.commdpi.com A general synthetic procedure involves dissolving the trimethylpyrimidine ligand in a solvent like ethanol or methanol and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate salts) to it. mdpi.comekb.eg The reaction mixture is often stirred at room temperature or under reflux for a period of time to ensure complete complex formation. mdpi.com The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed with the solvent, and dried.

The characterization of these newly synthesized complexes is carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm the coordination of the ligand to the metal ion and to elucidate the geometry of the complex. asianpubs.orgresearchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrimidine Derivatives

Metal Ion Pyrimidine Ligand Derivative General Formula Proposed Geometry
Co(II), Ni(II), Cu(II), Zn(II) Azo-Schiff base with 2-aminopyrimidine [ML₂]Cl₂ Octahedral ekb.eg
Au(III) Azo-Schiff base with 2-aminopyrimidine [MLCl]Cl₂ Square Planar ekb.eg
Co(II) Pyridyl-arylidine Schiff base [ML] Tetrahedral ekb.eg
Co(II), Ni(II), Cu(II), Zn(II) Schiff base from 2,4-dihydroxybenzaldehyde [M L Cl (H₂O)ₓ] Octahedral mdpi.com
Ni(II), Cu(II), Zn(II), Cd(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol [M(L)₂(H₂O)₂] Tetrahedral (Square Planar for Cu) nih.gov

Mechanochemistry offers a solvent-free or low-solvent alternative to traditional solution-based synthesis, often leading to higher yields, shorter reaction times, and the formation of novel products. This technique involves the grinding or milling of solid reactants to induce chemical reactions.

The mechanochemical synthesis of metal complexes with trimethylpyrimidine derivatives has been successfully demonstrated. For instance, a series of metal complexes with 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione ligands were synthesized using this protocol. asianpubs.orgresearchgate.net In a typical procedure, the solid ligand and the corresponding metal salt (e.g., Cu(II), Mn(II), Co(II), Ni(II), Zn(II)) are ground together in a mortar and pestle for a specific period. The progress of the reaction can be monitored by changes in color. The resulting product is then washed with a suitable solvent to remove any unreacted starting materials and then dried. This method is not only environmentally friendly but also efficient for producing pyrimidine-metal complexes. asianpubs.orgresearchgate.net

Structural Analysis and Bonding Modes in Metal Complexes

Pyrimidine-based ligands can adopt various coordination modes and geometries depending on the metal ion, the substituents on the pyrimidine ring, and the presence of other coordinating species. The denticity of the ligand refers to the number of donor atoms that bind to the central metal ion.

In many cases, simple pyrimidine ligands act as monodentate ligands, coordinating to the metal through one of their nitrogen atoms. However, they can also act as bidentate bridging ligands, linking two metal centers. When functional groups with additional donor atoms are present, such as in pyrimidine thiones or Schiff bases, the ligand can act as a bidentate or tridentate chelating agent. For example, in metal complexes of 1-(aryl)-4,4,6-trimethyl pyrimidine-2-thione, the ligand behaves as a bidentate ligand, coordinating through one of the endocyclic nitrogen atoms and the exocyclic sulfur atom. asianpubs.orgresearchgate.net

The coordination geometry around the metal center in these complexes can vary widely. Octahedral, tetrahedral, and square planar geometries are commonly observed. ekb.egekb.eg For instance, electronic spectral and magnetic susceptibility data have suggested octahedral geometries for Co(II), Ni(II), and Cu(II) complexes with certain pyrimidine-derived Schiff base ligands, while an Au(III) complex with the same ligand adopted a square planar geometry. ekb.eg Similarly, Co(II) complexes with pyridyl-arylidine Schiff bases have been shown to exhibit a tetrahedral structure. ekb.eg

Table 2: Structural Features of Metal Complexes with Pyrimidine-Based Ligands

Complex Type Metal Ion Coordination Geometry Ligand Denticity Key Structural Feature
Cobalt(II) Dicyanamide Polymer Co(II) Tetragonally elongated octahedral Bidentate (bridging) Single-chain structure with [Co(pym)₂]²⁺ units bridged by dicyanamide. mdpi.com
Pyrimidine Hydrazide Complex Cr, Mn, Fe, Co, Ni, Cu, Zn Octahedral Bidentate Ligand coordinates as a neutral bidentate species. ekb.eg
Pyrimidine Thione Complex Ni, Co, Fe Distorted octahedral Tridentate Ligand binds via pyrimidyl nitrogen, azomethine nitrogen, and thiolato sulfur. researchgate.net
Silver(I) Coordination Network Ag(I) Linear Monodentate Methyl-substituted pyrimidine induces a linear coordination of Ag(I) ions. rsc.org

The presence and position of methyl groups on the pyrimidine ring play a significant role in determining the coordination preferences of the ligand and the structure of the resulting metal complex. These effects can be both electronic and steric in nature.

A notable example is the effect of methyl groups on the formation of silver(I) coordination networks. Research has shown that a flexible ligand containing methyl-substituted pyrimidine rings induces a linear coordination mode with Ag(I) ions, resulting in the formation of coordination polymers. rsc.org This is a distinct change compared to the analogous unsubstituted ligand, which invariably forms discrete dinuclear complexes. rsc.org This demonstrates that the steric pressure from the methyl substituents can override the inherent coordination preference of the metal ion and ligand system, forcing a change in the final supramolecular structure. Computational studies have supported these findings, highlighting the importance of the introduced substituents in altering both internal and intermolecular interactions within the crystal lattice. rsc.org Furthermore, crystallographic studies on substituted pyrimidines have shown that methyl substitution can cause a lengthening of the adjacent C-N and C-C bonds within the pyrimidine ring itself, which can also subtly influence its coordination properties. scispace.com

Catalytic Applications of Trimethylpyrimidine-Metal Complexes

Metal complexes incorporating pyrimidine-based ligands are recognized for their catalytic prowess in a variety of organic transformations. The nitrogen atoms of the pyrimidine ring serve as excellent coordination sites for transition metals, and the electronic properties of the ring can be modulated by substituents, thereby influencing the catalytic activity of the metal center. The presence of three methyl groups in 4,5,6-trimethylpyrimidine is expected to enhance the electron-donating ability of the ligand compared to unsubstituted pyrimidine, which could, in turn, affect the reactivity and stability of its metal complexes.

Cyclopropanation: Metal-catalyzed cyclopropanation is a cornerstone of organic synthesis for constructing three-membered rings. Rhodium(II) complexes, in particular, have been extensively studied as catalysts for the reaction between diazo compounds and alkenes. While specific studies on 4,5,6-trimethylpyrimidine-rhodium complexes for cyclopropanation are not readily found, the principles of ligand effects in catalysis suggest that such complexes could be effective. The electron-donating methyl groups on the pyrimidine ring would likely increase the electron density at the rhodium center, potentially enhancing its catalytic activity. The stereoselectivity of these reactions is often governed by the steric and electronic nature of the ligands attached to the metal. Research on rhodium(II)-catalyzed asymmetric cyclopropanation has shown that chiral ligands are crucial for achieving high enantioselectivity nih.gov.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. Pyrimidine-based ligands have been successfully employed in these reactions mdpi.com. For instance, palladium complexes with pyrimidine-based ligands have been used as catalysts for the Suzuki-Miyaura cross-coupling of arylboronic acids with aryl halides tandfonline.com. The efficiency of these catalysts is often linked to the electronic properties of the pyrimidine ligand. The electron-rich nature of 4,5,6-trimethylpyrimidine could enhance the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, a critical step for the activation of aryl halides.

Below is a representative table illustrating the types of organic transformations where metal complexes of substituted pyrimidines have shown catalytic activity.

TransformationMetalLigand TypeSubstratesProductReference
Suzuki-Miyaura CouplingPalladiumFormamidinyl Pyrimidine2-Bromothiophene, Arylboronic acids2-Arylthiophene tandfonline.com
Suzuki-Miyaura CouplingPalladiumDichloropyrimidine5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acidsArylated pyrimidines mdpi.com
CyclopropanationRhodiumChiral CarboxamidatesStyrene, Ethyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylate nih.gov

This table presents examples of catalytic applications of pyrimidine derivatives to illustrate the potential utility of 4,5,6-trimethylpyrimidine-metal complexes. The specific performance of 4,5,6-trimethylpyrimidine as a ligand in these reactions requires experimental validation.

The catalytic mechanism of metal complexes in organic transformations is intricate and highly dependent on the nature of the metal, the ligands, the substrates, and the reaction conditions. For pyrimidine-metal complexes, the ligand can influence the mechanism by modulating the electronic properties of the metal center and by providing a specific steric environment.

In palladium-catalyzed cross-coupling reactions, the pyrimidine ligand can affect the rates of oxidative addition, transmetalation, and reductive elimination—the elementary steps of the catalytic cycle. An electron-donating ligand like 4,5,6-trimethylpyrimidine is expected to facilitate the oxidative addition of the aryl halide to the palladium(0) center. However, it might slow down the reductive elimination step. Therefore, a balance of electronic properties is often required for optimal catalytic performance.

In rhodium-catalyzed cyclopropanation, the reaction is believed to proceed through the formation of a metal-carbene intermediate. The pyrimidine ligand can influence the stability and reactivity of this intermediate. The steric bulk of the 4,5,6-trimethylpyrimidine ligand could also play a role in controlling the stereoselectivity of the cyclopropanation reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating catalytic mechanisms. Such studies on related pyridine-metal complexes have provided insights into the transition states and intermediates involved in catalytic cycles nih.govmdpi.com. Similar computational investigations on 4,5,6-trimethylpyrimidine-metal complexes could predict their catalytic behavior and guide the design of more efficient catalysts.

Theoretical and Computational Studies of 4,5,6 Trimethylpyrimidine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For pyrimidine (B1678525) and its derivatives, these studies elucidate the relationship between structure and properties.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis (e.g., HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules, including pyrimidine derivatives. epstem.net A key application of DFT is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijcce.ac.ir The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. epstem.net

In studies of various pyrimidine analogues, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-31+G(d,p), have been employed to determine these electronic parameters. epstem.netijcce.ac.ir For instance, research on 4,6-di(2-furyl)pyrimidine derivatives demonstrated how modifying the molecular structure can tune the HOMO-LUMO energy gap to enhance intramolecular charge transfer. consensus.app Analysis of other pyrimidine derivatives has shown that HOMO orbitals are frequently located on the pyrimidine ring, while LUMO orbitals may be localized on substituent groups, such as a benzoyl group. epstem.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. ijcce.ac.ir

Below is a table summarizing representative HOMO, LUMO, and energy gap values calculated for several pyrimidine analogues, illustrating the typical range of these electronic properties.

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Pyrimidinyl Phosphonate Analogues-6.448 to -6.111-2.843 to -2.3153.605 to 3.796DFT/B3LYP/6-311++G(d,p) ijcce.ac.ir
Tetrahydropyrimidine Derivatives-6.014 to -5.732-1.986 to -1.5704.032 to 4.162DFT/B3LYP samipubco.com
Substituted Pyrimidine Derivatives-6.21 to -5.86-2.31 to -1.893.55 to 4.32DFT/B3LYP/6-31G(d,p) epstem.net

This table presents data for pyrimidine analogues to illustrate the application of DFT, not for 4,5,6-trimethylpyrimidine itself.

High-Level Ab Initio Methods (e.g., G4 method) for Thermochemistry and Stability Predictions

For accurate prediction of thermochemical properties such as enthalpies of formation, high-level ab initio methods are essential. The Gaussian-4 (G4) theory is a composite computational method known for its high accuracy in calculating the thermochemistry of organic molecules, including nitrogen-containing heterocycles. uni-muenchen.deacs.org G4 theory combines results from several levels of theory and basis sets to approximate the results of a very high-level calculation with reduced computational cost. uni-muenchen.de

Studies applying G4 and similar methods (G3, CBS-APNO) to nitrogen heterocycles provide reliable benchmarks for their stability. acs.orgacs.orgnih.gov Research has shown that for a wide range of nitrogen-containing species, these methods can predict standard enthalpies of formation (ΔfH°298K) with a high degree of accuracy, often within a 95% confidence interval of approximately ±1.9 kcal/mol when compared to experimental or benchmark data. acs.org Although specific G4 calculations for 4,5,6-trimethylpyrimidine are not prominently documented, the established accuracy of the method for related nitrogen heterocycles suggests it is a highly suitable approach for determining its thermodynamic stability. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Rotational Constants) and Molecular Properties

Computational methods, particularly DFT, are routinely used to predict spectroscopic parameters that are crucial for molecular characterization. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic displacements. physchemres.org These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. physchemres.org

For example, studies on pyrimidine analogues have successfully used the B3LYP functional with basis sets like 6-311++G(d,p) to compute vibrational spectra. physchemres.org The calculated frequencies often show good correlation with experimental data, though a scaling factor is sometimes applied to improve the match. acs.org Similarly, theoretical calculations can predict NMR chemical shifts. ijcce.ac.ir The GIAO (Gauge-Independent Atomic Orbital) method, for instance, has been used to calculate 1H and 13C NMR chemical shifts for pyrimidinyl phosphonates, showing good agreement with experimental values. ijcce.ac.ir Such computational predictions are invaluable for confirming molecular structures and understanding their dynamic behavior.

Correlation of Electronic Parameters with Chemical Behavior

The electronic parameters derived from quantum chemical calculations serve as powerful descriptors for predicting the chemical behavior of molecules. The distribution of HOMO and LUMO provides insights into sites susceptible to electrophilic and nucleophilic attack, respectively. ijcce.ac.ir

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface. ijcce.ac.ir MEP maps identify electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. ijcce.ac.ir This information helps in understanding intermolecular interactions and predicting reaction sites. Global reactivity descriptors such as hardness, chemical potential, and the electrophilicity index can also be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. epstem.net For instance, analysis of these descriptors for pyrimidine analogues has revealed that a compound with a smaller energy gap is less stable, softer, and possesses a greater capacity for electronic exchange. ijcce.ac.ir

Computational Modeling of Reactivity and Mechanisms

Beyond static properties, computational chemistry is instrumental in elucidating the dynamic processes of chemical reactions, including reaction mechanisms and the structures of transient species.

Reaction Pathway Elucidation and Transition State Analysis

Computational modeling is a powerful method for mapping out the potential energy surface of a reaction, allowing for the elucidation of detailed reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a key determinant of the reaction rate.

For reactions involving pyrimidine analogues, computational studies have been used to explore complex multi-step syntheses and enzymatic processes. For example, the mechanism for the synthesis of pyrido[2,3-d]pyrimidines has been theoretically investigated, breaking the reaction down into steps of Knoevenagel condensation, Michael addition, and cyclization, with the free energy barrier of each elementary step being calculated. nih.gov In another study, the reaction mechanism of dihydropyrimidinase, an enzyme that acts on pyrimidine derivatives, was investigated using a quantum mechanical cluster approach based on DFT. rsc.org This analysis identified key transition states and confirmed the role of specific amino acid residues in stabilizing these states, thereby explaining the enzyme's catalytic activity and stereospecificity. rsc.org Such analyses are vital for optimizing reaction conditions and designing new catalysts or enzyme inhibitors. rsc.orgrsc.org

Energetic Profiles of Chemical Transformations

No studies detailing the energetic profiles of chemical transformations involving 4,5,6-trimethylpyrimidine were identified. Such studies would typically involve quantum chemical calculations to determine the energy barriers and reaction energies for processes such as electrophilic or nucleophilic substitution, oxidation, or reduction. This information is fundamental to understanding the reactivity of the molecule.

Molecular Dynamics Simulations

There is no available research that has conducted molecular dynamics simulations specifically on 4,5,6-trimethylpyrimidine. These simulations are powerful tools for exploring the dynamic nature of molecules over time.

Conformational Dynamics and Flexibility Studies

Without molecular dynamics simulation data, the conformational dynamics and flexibility of 4,5,6-trimethylpyrimidine cannot be described. Such a study would analyze the rotation of the methyl groups and any potential puckering of the pyrimidine ring, providing insights into the molecule's accessible shapes and their relative energies.

Intermolecular Interaction and Recognition Modeling

Modeling of intermolecular interactions and molecular recognition for 4,5,6-trimethylpyrimidine has not been reported. This type of computational analysis is vital for understanding how the molecule might interact with other molecules, such as solvent molecules, receptors, or other molecules in a condensed phase, which is crucial for predicting its physical properties and biological activity.

Advanced Analytical and Spectroscopic Characterization of 4,5,6-trimethylpyrimidine

The rigorous identification and structural elucidation of chemical compounds are foundational to chemical sciences. For 4,5,6-trimethylpyrimidine, a substituted pyrimidine ring system, a suite of advanced analytical techniques is employed to confirm its molecular identity, structure, and thermal properties. These methodologies provide unambiguous data, ensuring the compound's purity and confirming its structural integrity.

Emerging Research Areas and Future Perspectives

Development of Novel Pyrimidine-Based Materials

The unique structural and electronic characteristics of the pyrimidine (B1678525) core are being increasingly harnessed for the creation of advanced materials with tailored properties. Pyrimidine derivatives are explored as essential building blocks in supramolecular chemistry, where their ability to form hydrogen bonds and engage in π-π stacking interactions is utilized to construct complex, self-assembling architectures. These materials have potential applications in areas such as drug delivery, sensing, and catalysis.

Integration of Machine Learning and Artificial Intelligence in Pyrimidine Research

The convergence of computational power and chemical research has opened new frontiers for accelerating the discovery and optimization of molecules. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in pyrimidine research, capable of predicting molecular properties, optimizing reaction conditions, and designing novel compounds with desired activities. researchgate.netresearchgate.net

For instance, Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, are being developed to predict the physicochemical and biological properties of large libraries of pyrimidine derivatives. researchgate.netresearchgate.net These models use molecular descriptors to build correlations between a compound's structure and its activity, such as its efficacy as a corrosion inhibitor or its potential as a therapeutic agent. researchgate.netacs.org This in silico screening significantly reduces the time and cost associated with experimental testing. By analyzing vast datasets, ML algorithms can identify subtle patterns and relationships that may not be apparent to human researchers, thereby guiding the synthesis of more potent and selective pyrimidine-based molecules. researchgate.netacs.org

Table 1: Application of Machine Learning in Pyrimidine Research

Algorithm Application Area Predicted Property Key Descriptors Used
Random Forest (RF) Corrosion Inhibition Inhibition Efficiency Molecular mass, Molecular volume, Electrophilicity, Electron affinity researchgate.net
Partial Least Squares (PLS) Corrosion Inhibition Inhibition Efficiency Electronegativity, Energy of the lowest unoccupied molecular orbital (LUMO) researchgate.net
Gradient Boosting Regressor (GBR) Corrosion Inhibition Corrosion Inhibition Efficiency (CIE) Not specified researchgate.net

Advancements in Sustainable and Atom-Economical Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, significant research efforts are directed towards developing sustainable and atom-economical methods for synthesizing pyrimidines. benthamdirect.compowertechjournal.com Green chemistry principles are being integrated into synthetic strategies to minimize waste, reduce the use of hazardous reagents, and lower energy consumption. powertechjournal.combohrium.com

Multicomponent reactions (MCRs), such as the Biginelli reaction, are particularly attractive as they allow for the construction of complex pyrimidine scaffolds in a single step from simple starting materials, maximizing atom economy. bohrium.comacs.org Recent advancements include the use of novel catalysts, such as iridium-pincer complexes, which enable the synthesis of highly substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgnih.gov Other sustainable approaches involve the use of eco-friendly solvents, microwave-assisted synthesis, and biocatalysis to create more efficient and greener routes to valuable pyrimidine derivatives. benthamdirect.compowertechjournal.com

Table 2: Comparison of Synthetic Approaches for Pyrimidines

Synthetic Method Key Features Advantages
Traditional Cyclocondensation Reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org Well-established, versatile for basic scaffolds.
Iridium-Catalyzed MCR Multicomponent reaction of alcohols and amidines. acs.orgnih.gov High atom economy, regioselective, sustainable (liberates H₂ and H₂O). acs.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. powertechjournal.com Reduced reaction times, often higher yields, energy efficient. powertechjournal.com

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. powertechjournal.com | Energy efficient, can improve reaction rates and yields. powertechjournal.com |

Exploration of New Reactivity Manifolds and Unconventional Transformations

Beyond traditional synthetic methods, researchers are exploring novel ways to functionalize the pyrimidine ring to access unprecedented chemical space. The focus is shifting towards developing unconventional transformations that can modify the pyrimidine core with high precision and efficiency.

A key area of interest is the late-stage functionalization of pyrimidine derivatives through methods like C-H bond activation. These reactions allow for the direct introduction of new substituents onto the pyrimidine ring without the need for pre-functionalized starting materials, offering a more streamlined and efficient synthetic route. The electron-deficient positions (2, 4, and 6) and the less electron-deficient position (5) of the pyrimidine ring offer distinct opportunities for selective functionalization. wikipedia.org

Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools for mediating novel transformations of pyrimidines. These methods utilize light or electrical current to generate highly reactive intermediates, enabling reactions that are often difficult to achieve through conventional thermal methods. The exploration of these new reactivity manifolds is expected to yield novel pyrimidine derivatives with unique structures and properties, expanding their potential applications in various fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6-trimethylpyrimidine in laboratory settings?

  • Methodological Answer : The synthesis of 4,5,6-trimethylpyrimidine can be approached via alkylation of pyrimidine precursors. For example, regioselective methylation may employ methyl halides or dimethyl sulfate under controlled acidic or basic conditions. Computational tools like PubChem’s synthetic route prediction (utilizing databases such as PISTACHIO, REAXYS, and BKMS_METABOLIC) can guide precursor selection and reaction plausibility . Multi-step routes involving intermediates like 4-amino-5-methylpyrimidine (a structurally related compound) may also be adapted, with purification via column chromatography and characterization by NMR .

Q. How can researchers characterize the purity and structure of 4,5,6-trimethylpyrimidine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl group positions and confirm regiochemistry. Coupling patterns and chemical shifts should align with computational predictions (e.g., NIST Chemistry WebBook standards for similar pyrimidines) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C₇H₁₀N₂: 122.0844).
  • Chromatography : HPLC or GC-MS with reference standards (e.g., TCI America’s pyrimidine derivatives) ensures purity .

Q. What safety protocols are recommended when handling 4,5,6-trimethylpyrimidine?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
  • Waste Disposal : Segregate hazardous waste and collaborate with certified treatment agencies for disposal, as outlined for structurally similar chlorinated pyrimidines .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data arising from methyl group coupling in 4,5,6-trimethylpyrimidine?

  • Methodological Answer : Overlapping signals from three methyl groups may complicate ¹H NMR interpretation. Advanced strategies include:

  • 2D NMR (COSY, NOESY) : Resolves through-space and through-bond correlations to assign methyl groups unambiguously .
  • Computational Simulation : Tools like Gaussian or ADF predict chemical shifts and coupling constants, cross-referenced with experimental data .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Q. What computational methods predict the reactivity and regioselectivity in further functionalization of 4,5,6-trimethylpyrimidine?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., electrophilic substitution at less hindered positions) .
  • Molecular Dynamics (MD) : Simulates steric effects of methyl groups on reaction trajectories .
  • Database Mining : PubChem’s structure-activity relationships (SAR) for methylated pyrimidines guide functional group compatibility .

Q. How to resolve discrepancies in biological activity data of 4,5,6-trimethylpyrimidine derivatives across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-test derivatives in orthogonal assays (e.g., DPRA for skin sensitization, KeratinoSens for oxidative stress) to identify assay-specific artifacts .
  • Metabolic Profiling : Use LC-MS/MS to track metabolite formation, which may explain varying bioactivity .
  • Statistical Modeling : Multivariate analysis (e.g., PCA) correlates structural features (e.g., methyl group positions) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.